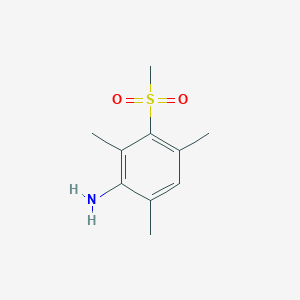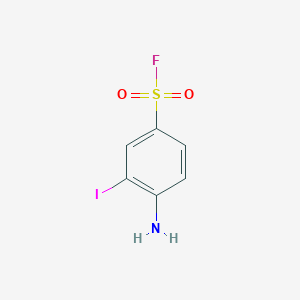
3-methanesulfonyl-2,4,6-trimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methanesulfonyl-2,4,6-trimethylaniline (MSTA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of aniline, which is an aromatic amine that has been used as a starting material in the synthesis of various compounds. MSTA has been studied for its potential applications in the fields of organic chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-methanesulfonyl-2,4,6-trimethylaniline has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It has also been studied for its potential use in the synthesis of new drugs, as well as its potential applications in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-methanesulfonyl-2,4,6-trimethylaniline is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as proteases, which are responsible for the breakdown of proteins in the body. In addition, it may also act as a scavenger of free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases. In addition, it has been found to act as an antioxidant, which may help to protect cells and tissues from oxidative damage. It has also been found to reduce inflammation, and it may also have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
3-methanesulfonyl-2,4,6-trimethylaniline has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it has a low solubility in organic solvents. In addition, its low solubility can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
3-methanesulfonyl-2,4,6-trimethylaniline has potential for use in a variety of scientific fields. It could be used in the development of new drugs, and it could also be used in the synthesis of novel compounds. In addition, it could be used in the development of new therapeutic agents, and it could also be used in the synthesis of new materials. Finally, it could be used in the development of new diagnostic methods, and it could also be used in the synthesis of new catalysts.
Synthesemethoden
3-methanesulfonyl-2,4,6-trimethylaniline can be synthesized through a variety of methods. The most commonly used method is the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of aniline with sulfuric acid, the reaction of aniline with thionyl chloride, and the reaction of aniline with chloroform.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-7(2)10(14(4,12)13)8(3)9(6)11/h5H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLNZVFRMPHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)


![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)
